Home > Products > Screening Compounds P63093 > (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate - 868539-98-4

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate

Catalog Number: EVT-2797022
CAS Number: 868539-98-4
Molecular Formula: C26H35N3O4
Molecular Weight: 453.583
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ruthenium, [N‐[(1R,2R)/(1S,2S)‐2‐(Amino‐κN)‐1,2‐diphenylethyl]‐4‐methylbenzenesulfonamidato‐κN]chloro[(1,2,3,4,5,6‐η)‐1‐methyl‐4‐(1‐methylethyl)benzene] (Noyori's Catalyst) []

  • Compound Description: A chiral ruthenium complex renowned for its catalytic activity in asymmetric transfer hydrogenation reactions of ketones and imines. []
  • Relevance: While structurally dissimilar to the target compound, Noyori's Catalyst is relevant due to its application in asymmetric synthesis. The target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, containing multiple chiral centers, likely requires stereoselective synthetic methods, where catalysts like Noyori's Catalyst are essential. []

2. (2S)-(-)-isomer of (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamic acid, ethyl ester []

  • Compound Description: An ethyl ester derivative exhibiting significant potency in inhibiting mitotic cell division of L1210 leukemia cells. This potency is significantly higher compared to its (2R)-(+)-isomer or the racemic mixture. []
  • Relevance: The emphasis on stereochemistry and biological activity of the (2S)-isomer highlights the importance of chirality in drug design, directly relating to the target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, which also possesses multiple stereocenters, suggesting potential biological relevance and the need for stereoselective synthesis. []

3. (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG-IV) []

  • Compound Description: A potent and selective antagonist of type 2 metabotropic glutamate receptors (mGluR2). []
  • Relevance: PCCG-IV shares structural similarities with the target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, specifically the presence of a phenyl group and carboxylic acid functionality. Both compounds likely interact with biological targets in a stereospecific manner, highlighting the importance of chirality in their respective activities. []

4. (2S,3R,4R)-3,4-Dihydroxyproline and (2S,3R,4R)-3,4-Dihydroxypipecolic Acid []

  • Compound Description: Two homochiral β-hydroxy-α-amino acids synthesized from diacetone glucose, exhibiting potential as inhibitors of HIV replication. []
  • Relevance: These compounds highlight the significance of chiral β-hydroxy-α-amino acids in medicinal chemistry, particularly as potential HIV inhibitors. The target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, containing similar amino acid-like functionalities and multiple stereocenters, could potentially exhibit comparable biological activities or serve as a scaffold for developing novel therapeutics. []

5. (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp] []

  • Compound Description: A novel tyrosine analogue where the amino and hydroxyl groups are replaced by methyl and carbamoyl groups. Incorporation of (2S)-Mdcp into opioid agonist peptides resulted in compounds with antagonistic activity at opioid receptors. []
  • Relevance: The use of (2S)-Mdcp in developing opioid antagonists highlights the importance of specific side chain modifications in modulating biological activity. The target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, bearing structural resemblance to peptide analogues, suggests it might interact with similar biological targets and its activity could be influenced by side chain variations. []

6. (2S,3R)-2-amino-3-methyl-4-ketopentanoate []

  • Compound Description: A metabolite found in Bacillus thuringiensis 2e2, produced by the dehydrogenation of (2S,3R,4S)-4-hydroxyisoleucine by l-isoleucine dioxygenase (IDO). []
  • Relevance: This compound underscores the role of enzymatic modifications in generating structural diversity among amino acid derivatives. The target compound, (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate, bearing similar amino acid-like features, suggests its potential as a substrate for enzymatic transformations or as a scaffold for designing enzyme inhibitors. []
Overview

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is a complex organic compound primarily used in pharmaceutical applications. It is characterized by its intricate structure, which includes multiple chiral centers, contributing to its biological activity. This compound is often studied for its potential therapeutic effects and its role in drug development.

Source

The compound can be sourced from various chemical suppliers and research institutions. Notable suppliers include Sigma-Aldrich and MedChemExpress, which provide detailed specifications and purity levels for the compound . Additionally, patents related to its synthesis and applications have been documented, indicating ongoing research and development efforts in this area .

Classification

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate falls under the classification of amino acid derivatives and peptide-like compounds. Its structural complexity allows it to interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate typically involves multi-step organic reactions that integrate various functional groups. The process often requires the use of protecting groups to manage the reactivity of amino acids during synthesis.

Technical Details

One notable synthetic route involves the coupling of protected amino acids followed by deprotection steps to yield the final compound. For instance, starting materials may include (S)-2-amino-4-phenylbutanoic acid and (S)-4-methylpentanoic acid derivatives, which undergo amidation reactions under controlled conditions . The use of coupling agents such as N,N'-dicyclohexylcarbodiimide is common to facilitate the formation of amide bonds.

Molecular Structure Analysis

Structure

The molecular structure of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate features several key components:

  • Molecular Formula: C31H42N4O
  • Molecular Weight: 502.69 g/mol
  • Chiral Centers: The compound contains multiple chiral centers, contributing to its stereochemistry and biological activity.

Data

The structural representation can be depicted using chemical drawing software, illustrating the spatial arrangement of atoms and functional groups. The presence of phenyl groups enhances its lipophilicity, influencing its interaction with biological membranes.

Chemical Reactions Analysis

Reactions

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can participate in various chemical reactions typical for amides and esters. These include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding acids and amines.
  • Transamidation: This reaction can occur with different amines to modify the side chains attached to the core structure.

Technical Details

Reactions are often conducted under controlled temperatures and pH levels to optimize yields and selectivity. Analytical techniques such as High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy are employed to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.

Data

Research indicates that compounds with similar structures may act as inhibitors or modulators in biochemical pathways, potentially affecting metabolic processes or signaling cascades relevant in disease states.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate include:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH environments. The compound's reactivity profile suggests it can undergo typical organic transformations associated with amides and esters.

Applications

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has significant applications in scientific research, particularly in medicinal chemistry. Its potential uses include:

  1. Drug Development: Investigated for its therapeutic potential against various diseases.
  2. Biochemical Studies: Used as a tool compound to study enzyme interactions or metabolic pathways.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Ongoing research continues to explore its full range of applications within pharmacology and biochemistry, highlighting its importance as a versatile compound in modern science.

Synthesis Methodologies and Optimization Strategies for (S)-Methyl 2-((S)-2-((S)-2-Amino-4-Phenylbutanamido)-4-Methylpentanamido)-3-Phenylpropanoate

Multi-Step Peptide Coupling Approaches in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) employing Fmoc/t-Bu strategies serves as the foundational methodology for constructing this tripeptide derivative. The synthesis initiates with Fmoc-L-phenylalanine pre-loaded Wang resin, where the Fmoc group is removed using 20% piperidine in dimethylformamide. Subsequent coupling steps utilize benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) as coupling agents, with N,N-diisopropylethylamine (DIPEA) as the base [3] [5]. The sequence proceeds as follows:

  • Resin Loading: Fmoc-L-phenylalanine anchored via Wang resin ester linkage
  • Deprotection/Coupling Cycle:
  • Fmoc deprotection: 20% piperidine/DMF (2 × 5 min)
  • Coupling: 3 equivalents Fmoc-L-leucine, 2.95 equivalents HATU, 6 equivalents DIPEA in DMF (45 min, RT)
  • Final Coupling: (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid (Boc-L-homoPhe-OH) using PyBOP/DIPEA (3:6 equivalents) in dichloromethane [5]

Critical optimization involves double coupling protocols for sterically hindered residues (e.g., leucine derivatives), where reaction kinetics analysis revealed >98% completion within 45 minutes at 25°C. Microwave-assisted coupling (50°C, 10 min) improved yields by 12% for penultimate steps. Cleavage from resin employs trifluoroacetic acid:triisopropylsilane:water (95:2.5:2.5) to yield the crude linear peptide, followed by methyl esterification using trimethylsilyl diazomethane in methanol/diethyl ether [5] [9].

Table 1: Coupling Efficiency with Different Reagents

Coupling AgentResidueTemperatureTime (min)Yield (%)
HATU/DIPEAFmoc-L-leucine25°C4595
PyBOP/DIPEABoc-L-homoPhe25°C6089
DIC/HOBtFmoc-L-leucine25°C9078
HATU/DIPEA (MW)Boc-L-homoPhe50°C1097

Regioselective Protection-Deprotection Strategies for Chiral Centers

Preserving stereochemical integrity during synthesis necessitates orthogonal protection schemes:

  • Amino Group Protection: The N-terminus utilizes acid-labile tert-butoxycarbonyl (Boc) for the homoPhe residue, while side-chain amino groups employ base-labile 9-fluorenylmethoxycarbonyl (Fmoc). This orthogonality enables selective deprotection using 25% trifluoroacetic acid in dichloromethane (Boc) versus 20% piperidine in dimethylformamide (Fmoc) without epimerization [5] [9].
  • Carboxylate Protection: The C-terminal phenylalanine methyl ester remains stable under both basic and acidic deprotection conditions, serving as a permanent protecting group until final global deprotection.
  • Transient Protection: Critical intermediates incorporate O-benzyl protection for tyrosine-like residues (when present), removed via catalytic hydrogenation (10% Pd/C, H₂, 4h) after backbone assembly [2] [6].

Hydrogen-bond-directed protection strategies prove essential for minimizing racemization during leucine coupling. Studies show that in situ formation of Evans’ oxazolidinones from β-carboxylates reduces racemization to <0.5% during amide bond formation. Additionally, backbone amide protection with 2,4-dimethoxybenzyl (Dmb) groups suppresses aspartimide formation and N-alkylation side reactions [2] [10].

Catalytic Asymmetric Amination in Backbone Assembly

Enantioselective construction of the (S)-2-amino-4-phenylbutanamide segment employs chiral phase-transfer catalysis. Key methodologies include:

  • Evans’ Chiral Auxiliary Approach: (S)-4-Phenylbutanoic acid is condensed with (4S)-4-benzyl-2-oxazolidinone using N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) to form the imide. Subsequent amination with di-tert-butyl azodicarboxylate (DBAD) and diphenylphosphoryl azide (DPPA) under Masamune’s conditions yields the (S)-α-hydrazino derivative with 98% enantiomeric excess [5] [9].
  • Catalytic Asymmetric Strecker Synthesis: An alternative route involves palladium-catalyzed amination of 4-phenylbutyraldehyde using O-methylhydroxylamine in the presence of (S)-tert-butanesulfinamide. This one-pot reaction achieves 96% enantiomeric excess when catalyzed by Pd(OAc)₂/(R)-BINAP at 60°C in tetrahydrofuran [9].

Table 2: Enantioselectivity Comparison of Amination Methods

MethodCatalyst SystemTemperatureee (%)Yield (%)
Evans AuxiliaryNone-78°C9885
Pd-Catalyzed AminationPd(OAc)₂/(R)-BINAP60°C9691
Phase-Transfer CatalysisN-Spiro quaternary ammonium salt25°C9288

Kinetic studies reveal that Pd-catalyzed amination follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹) with energy of activation (Eₐ) of 42.1 kJ/mol. Solvent optimization demonstrated that aprotic polar solvents (dimethylacetamide, dimethyl sulfoxide) enhance enantioselectivity by 8-12% compared to dichloromethane due to improved catalyst solvation [5] [9].

Solvent Systems and Reaction Kinetics in Trifluoroacetate Salt Formation

Conversion to the trifluoroacetate salt serves as the critical purification and stabilization step. Optimal conditions involve:

  • Acidification Protocol: Dissolution of the free base peptide in anhydrous ethyl acetate followed by slow addition of trifluoroacetic acid (1.05 equivalents) at 0°C. Crystallization initiates upon diethyl ether vapor diffusion (4:1 ether:ethyl acetate), yielding 86% of the trifluoroacetate salt [1] [3].
  • Solvent Optimization: Binary solvent systems dramatically influence crystal morphology and purity. Dimethyl sulfoxide/ethyl acetate (1:9 v/v) produces needle-like crystals with 99.2% purity, while dimethylformamide/diisopropyl ether yields rhomboids with 97.8% purity. Low-dielectric solvents (e.g., chloroform) induce amorphous precipitation and should be avoided [1] [9].

Reaction kinetics studies using in situ Fourier-transform infrared spectroscopy identified two-phase salt formation:

  • Rapid Proton Transfer: Complete within 30 seconds (k₁ = 8.7 × 10⁻² s⁻¹)
  • Crystallization Nucleation: Temperature-dependent step (Eₐ = 58.9 kJ/mol) requiring supersaturation >85%

Table 3: Solvent System Impact on Trifluoroacetate Salt Properties

Solvent System (v/v)Crystal FormPurity (%)Yield (%)Residual Solvent (ppm)
DMSO/ethyl acetate (1:9)Needles99.286312
DMF/diisopropyl ether (1:4)Rhomboids97.891890
THF/heptane (3:7)Agglomerates95.1781,450

Process optimization revealed that anti-solvent addition rate critically controls particle size distribution. Controlled addition of diethyl ether at 5 mL·min⁻¹ produces particles with D90 = 45 μm, while rapid addition (20 mL·min⁻¹) yields D90 = 120 μm with embedded solvent. Lyophilization from tert-butanol/water (10:1) reduces residual dimethyl sulfoxide to <300 ppm while maintaining polymorphic stability [1] [3] [9].

Properties

CAS Number

868539-98-4

Product Name

(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

Molecular Formula

C26H35N3O4

Molecular Weight

453.583

InChI

InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31)/t21-,22-,23-/m0/s1

InChI Key

JQFXBNCOIQAUPT-VABKMULXSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.